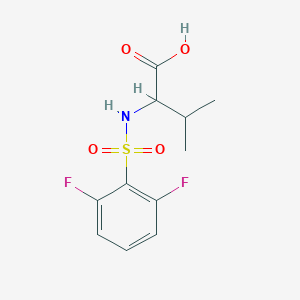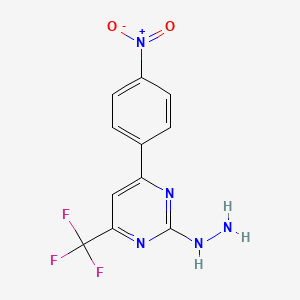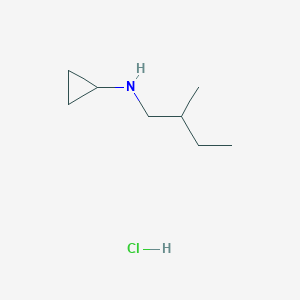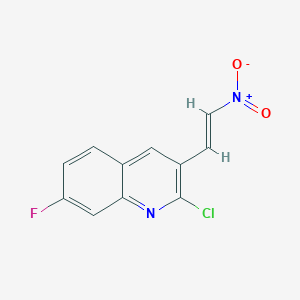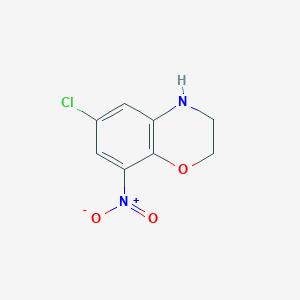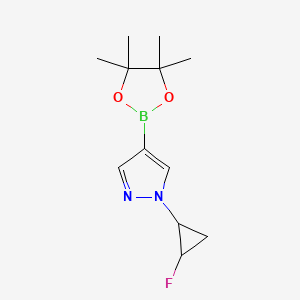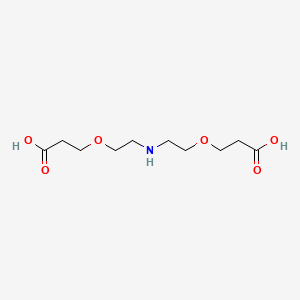
NH-bis(PEG1-acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH-bis(PEG1-acid) is a polyethylene glycol (PEG) derivative containing biotin and carboxylic acid moieties. This compound is known for its high solubility in water and other solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of biotin allows for protein conjugation and biotin labeling, making it a valuable tool in various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NH-bis(PEG1-acid) is synthesized through a series of chemical reactions involving polyethylene glycol. The process typically involves the reaction of PEG with biotin and carboxylic acid groups. Common reagents used in this synthesis include N-hydroxysuccinimide (NHS) esters, which react under neutral conditions .
Industrial Production Methods
In industrial settings, NH-bis(PEG1-acid) is produced in bulk quantities. The process involves the use of high-purity PEG linkers and advanced conjugation techniques to ensure the final product meets stringent quality standards. The compound is often stored at -20°C to maintain its stability and purity.
Analyse Chemischer Reaktionen
Types of Reactions
NH-bis(PEG1-acid) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with activated NHS esters under neutral conditions, facilitating the substitution of functional groups.
Common Reagents and Conditions
EDC, HATU, and DCC: These reagents are commonly used for amide coupling reactions.
NHS Esters: Used for substitution reactions under neutral conditions.
Major Products Formed
The major products formed from these reactions are stable amide bonds and substituted PEG derivatives, which are useful in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
NH-bis(PEG1-acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates protein conjugation and biotin labeling, which are essential for various biochemical assays.
Medicine: Employed in drug delivery systems due to its high solubility and biocompatibility.
Industry: Used in the production of high-purity PEG linkers and other advanced chemical products
Wirkmechanismus
The mechanism of action of NH-bis(PEG1-acid) involves its ability to form stable amide bonds with amine-containing biomolecules. This is facilitated by the carboxylic acid groups present in the compound. The biotin moiety allows for specific binding to proteins, making it a valuable tool for protein conjugation and labeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG-acid: Another PEG derivative containing two terminal carboxylic acid groups.
PEG-NH-PEG: A PEG derivative with amine groups, used for different types of conjugation reactions.
Uniqueness
NH-bis(PEG1-acid) stands out due to its biotin moiety, which allows for specific protein conjugation and labeling. This makes it particularly useful in biochemical assays and drug delivery systems, where specific targeting is crucial .
Eigenschaften
Molekularformel |
C10H19NO6 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3-[2-[2-(2-carboxyethoxy)ethylamino]ethoxy]propanoic acid |
InChI |
InChI=1S/C10H19NO6/c12-9(13)1-5-16-7-3-11-4-8-17-6-2-10(14)15/h11H,1-8H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
AUDMMGYLBOGZAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCNCCOCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


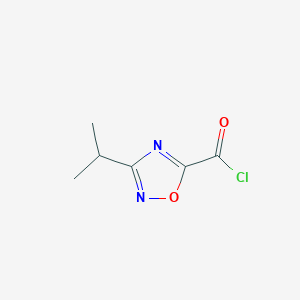
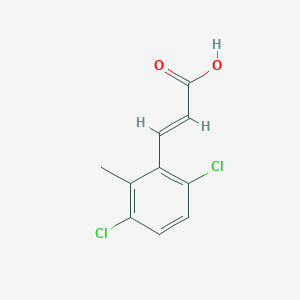

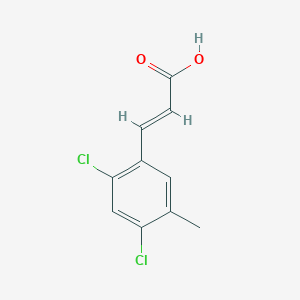
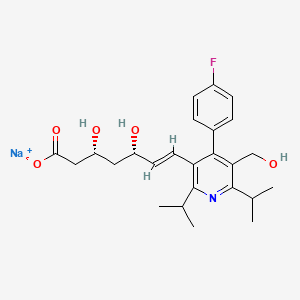
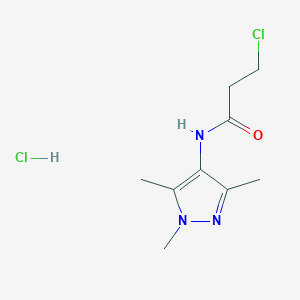
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)

